Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)-
Description
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is a chiral phenethylamine derivative with a chlorine substituent at the 3-position of the benzene ring and a methyl group on the alpha carbon of the ethylamine side chain. The (S)-enantiomer configuration and hydrochloride salt enhance its stability and solubility. This compound’s structural features influence its physicochemical properties, such as lipophilicity and electronic profile, which are critical for biological activity.
Properties
CAS No. |
54676-33-4 |
|---|---|
Molecular Formula |
C9H13Cl2N |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
(2S)-1-(3-chlorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
FTQFHXURUUGDCN-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)Cl)N.Cl |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneethanamine and appropriate chlorinating agents.
Chlorination: The benzeneethanamine undergoes chlorination at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The alpha position is methylated using methylating agents like methyl iodide in the presence of a base such as sodium hydride.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amines replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, in neurological applications, it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and similarities with analogs:
Physicochemical and Pharmacological Insights
- Positional Isomerism (2-Cl vs. 3-Cl): The chlorine substituent’s position (2- vs. 3-) in vs. For instance, 3-substituted halogens often enhance metabolic stability compared to 2-substituted analogs.
- The trifluoromethyl group in introduces strong electron-withdrawing effects and steric bulk.
- Substituent Bulk : Phentermine’s α,α-dimethyl group increases lipophilicity, enhancing blood-brain barrier penetration compared to the target’s single α-methyl.
- Methoxy vs. Chloro : Mescaline’s 3,4,5-trimethoxy groups create a highly polar profile, contrasting with the chloro group’s electron-withdrawing nature. This difference impacts solubility and receptor selectivity.
Stereochemical Considerations
The (S)-enantiomer in the target compound and is critical for activity. Enantiomers can exhibit divergent pharmacokinetic and pharmacodynamic profiles. For example, (S)-configured amines often show higher receptor affinity in CNS-targeting compounds due to optimized spatial alignment.
Solubility and Stability
Hydrochloride salts universally improve water solubility. The target compound’s molecular weight (~214 g/mol) suggests moderate solubility, comparable to (200.08 g/mol) but lower than Mescaline HCl (247.72 g/mol). N-methylation in may reduce solubility due to increased hydrophobicity.
Research Implications
- Drug Design : The 3-chloro substitution in the target compound offers a balance between electronic effects and metabolic stability. Comparisons with suggest halogen size and additional substituents (e.g., CF3) can fine-tune activity.
- Pharmacology: Structural analogs like Phentermine highlight the role of alpha-carbon modifications in appetite suppression, while Mescaline underscores the impact of polar substituents on hallucinogenic activity.
Biological Activity
Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, commonly known as clortermine, is a compound that has garnered attention due to its pharmacological properties and biological activity. This article delves into its biological effects, mechanisms of action, toxicity, and relevant case studies.
- Chemical Name: Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride
- Molecular Formula: C12H18ClN
- Molecular Weight: 211.731 g/mol
- CAS Number: 17243-57-1
Clortermine primarily acts as a stimulant on the central nervous system (CNS). Its pharmacodynamics include:
- Catecholamine Release: It promotes the release of catecholamines (dopamine, norepinephrine), leading to increased energy and alertness.
- Monoamine Oxidase Inhibition: The compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby enhancing their levels in the synaptic cleft .
Stimulant Effects
Clortermine is known for its acute CNS stimulation effects. Users may experience:
- Increased heart rate (tachycardia)
- Elevated blood pressure (hypertension)
- Enhanced physical performance and energy levels
Toxicity and Side Effects
The compound exhibits significant toxicity, particularly at high doses. Notable toxicological findings include:
- Cardiotoxicity: Clortermine can cause arrhythmias and cardiovascular collapse.
- Dependency Risk: There is a high potential for psychological dependency with prolonged use .
- Toxic Dose Variability: The toxic dose can vary widely among individuals, with fatalities reported at doses as low as 1.3 mg/kg. Tolerance development has been observed in some users, allowing them to consume significantly higher doses without immediate adverse effects .
Case Studies
| Study Reference | Subject | Findings |
|---|---|---|
| Hardman et al., 1997 | Adult Monkeys | LD50 of 15-20 mg/kg; young monkeys had an LD50 of only 5 mg/kg. |
| Clinical Reports | Human Subjects | Fatalities following ingestion of clortermine at doses as low as 1.3 mg/kg; tolerance developed in chronic users allowing for doses up to 5 g/day. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
